3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridine
Overview
Description
3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core fused with a pyridine ring. This compound is of significant interest due to its potential pharmacological properties and its structural resemblance to biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridine typically involves the condensation of pyridine-2,3-diamine with carboxylic acids or their equivalents under oxidative conditions . Another common method includes the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde, followed by alkylation reactions under phase transfer catalysis conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale condensation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms is also common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazo[4,5-b]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides under phase transfer catalysis conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiproliferative activities.
Mechanism of Action
The mechanism of action of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in cellular signaling pathways, such as GABA A receptors and proton pumps.
Pathways Involved: The compound can modulate pathways related to inflammation, cell proliferation, and apoptosis, making it a potential therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Similar in structure but with different biological activities.
Imidazo[1,5-a]pyridine: Known for its use in the development of drugs like zolpidem.
Imidazo[1,2-a]pyridine: Used in the synthesis of various pharmaceuticals.
Uniqueness
3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
5-methyl-2-pyridin-3-yl-1H-imidazo[4,5-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-8-4-5-10-12(14-8)16-11(15-10)9-3-2-6-13-7-9/h2-7H,1H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBFETUFCIHBDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC(=N2)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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